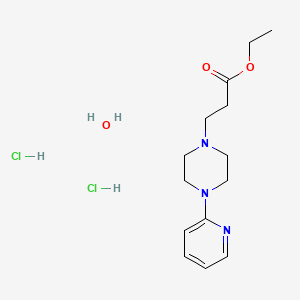
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride is a chemical compound with the molecular formula C14H25Cl2N3O3. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate typically involves the reaction of 4-(2-pyridyl)piperazine with ethyl acrylate. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions. Anhydrous ethanol is used as a solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the product is purified through recrystallization to obtain white lamellar crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The final product is subjected to rigorous quality control measures to ensure purity and consistency.
化学反应分析
Types of Reactions
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
作用机制
The mechanism of action of ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in neurotransmission, thereby exerting its effects on the nervous system .
相似化合物的比较
Similar Compounds
Ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)propanoate: A similar compound with slight structural differences.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring instead of a piperazine ring, exhibiting different biological activities
Uniqueness
Ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
104373-87-7 |
|---|---|
分子式 |
C14H25Cl2N3O3 |
分子量 |
354.3 g/mol |
IUPAC 名称 |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)propanoate;hydrate;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH.H2O/c1-2-19-14(18)6-8-16-9-11-17(12-10-16)13-5-3-4-7-15-13;;;/h3-5,7H,2,6,8-12H2,1H3;2*1H;1H2 |
InChI 键 |
YCQADZDYCHPXMU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN1CCN(CC1)C2=CC=CC=N2.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















